molecular formula C14H27N3O2 B7411385 1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea

1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea

Cat. No.: B7411385
M. Wt: 269.38 g/mol
InChI Key: OWDMSHKWDHEQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea is a synthetic organic compound that features a unique combination of oxane and piperidine moieties linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea typically involves the reaction of oxane derivatives with piperidine derivatives in the presence of a urea-forming reagent. Common reagents used in this synthesis include isocyanates or carbamoyl chlorides. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea is unique due to the presence of both oxane and piperidine moieties linked through a urea group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-12(11-17-7-3-2-4-8-17)15-14(18)16-13-5-9-19-10-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDMSHKWDHEQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)NC(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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